molecular formula C12H16OSe B12904524 Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-

Furan, tetrahydro-2-methyl-5-[(phenylseleno)methyl]-

Cat. No.: B12904524
M. Wt: 255.23 g/mol
InChI Key: HEZGPNCADCTNQG-UHFFFAOYSA-N
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Description

2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran is an organic compound that belongs to the class of heterocyclic compounds known as tetrahydrofurans. This compound features a tetrahydrofuran ring substituted with a methyl group at the second position and a phenylselanyl group at the fifth position. The presence of the phenylselanyl group introduces unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran typically involves the cyclization of appropriate precursors in the presence of phenylselenohalides. One common method involves the reaction of 2,6-dimethyl-hept-5-en-2-ol with phenylselenohalides (such as phenylselenyl chloride or phenylselenyl bromide) in the presence of Lewis bases like piperidine, triethylamine, pyridine, or quinoline . The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding tetrahydrofuran derivative.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Tetrahydrofuran derivatives without the phenylselanyl group.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its role in redox biology is of particular interest .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-((phenylthio)methyl)tetrahydrofuran: Similar structure but with a phenylthio group instead of a phenylselanyl group.

    2-Methyl-5-((phenylsulfinyl)methyl)tetrahydrofuran: Contains a phenylsulfinyl group.

    2-Methyl-5-((phenylsulfonyl)methyl)tetrahydrofuran: Contains a phenylsulfonyl group.

Uniqueness

The presence of the phenylselanyl group in 2-Methyl-5-((phenylselanyl)methyl)tetrahydrofuran imparts unique redox properties that are not observed in its sulfur analogs. This makes it particularly valuable in studies related to oxidative stress and redox biology. Additionally, the selenium atom can form stronger bonds with certain biological targets, potentially leading to different biological activities compared to its sulfur counterparts .

Properties

Molecular Formula

C12H16OSe

Molecular Weight

255.23 g/mol

IUPAC Name

2-methyl-5-(phenylselanylmethyl)oxolane

InChI

InChI=1S/C12H16OSe/c1-10-7-8-11(13-10)9-14-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3

InChI Key

HEZGPNCADCTNQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C[Se]C2=CC=CC=C2

Origin of Product

United States

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